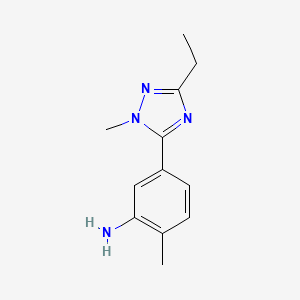

5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline

Beschreibung

Eigenschaften

Molekularformel |

C12H16N4 |

|---|---|

Molekulargewicht |

216.28 g/mol |

IUPAC-Name |

5-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-2-methylaniline |

InChI |

InChI=1S/C12H16N4/c1-4-11-14-12(16(3)15-11)9-6-5-8(2)10(13)7-9/h5-7H,4,13H2,1-3H3 |

InChI-Schlüssel |

WTCQPBYKXHUZDI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NN(C(=N1)C2=CC(=C(C=C2)C)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stepwise Synthesis Outline

Based on available data, a representative synthetic sequence for this compound involves:

| Step | Reaction Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of substituted hydrazine or amidine precursor | Starting materials with ethyl and methyl substituents | Intermediate for cyclization |

| 2 | Cyclization to form the 1,2,4-triazole ring | Heating under reflux in suitable solvent (e.g., ethanol, DMF) | Formation of triazole ring with ethyl and methyl groups |

| 3 | Coupling with 2-methylaniline | Nucleophilic substitution or cross-coupling catalyzed by base or transition metal catalyst | Formation of the target compound |

| 4 | Purification | Chromatography or recrystallization | Isolation of pure this compound |

This synthetic approach ensures the selective formation of the triazole ring and its functionalization, followed by attachment of the aniline moiety.

Reaction Conditions and Optimization

Cyclization: Typically performed under reflux conditions to drive the reaction to completion. Solvent choice can influence yield and purity.

Substitution reactions: May require bases such as potassium carbonate or sodium hydride to deprotonate intermediates and facilitate nucleophilic attack.

Purification: Silica gel column chromatography is commonly used to separate the target compound from side products. Recrystallization from suitable solvents enhances purity.

Related Synthetic Routes in Triazole-Containing Analogues

Although direct preparation details specific to this compound are limited, analogous compounds with triazole rings have been synthesized using similar methodologies. For example, in the synthesis of triazolyl-acetamides with biological activity, the following steps were employed:

Formation of triazole rings via cyclization of hydrazine derivatives.

Functionalization of the triazole ring with alkyl groups.

Coupling with aromatic amines or indole derivatives through nucleophilic substitution.

Use of bases like potassium carbonate in polar aprotic solvents (e.g., DMF) to facilitate substitution reactions.

Purification by chromatographic methods and characterization by NMR and mass spectrometry.

These methods confirm the general applicability of the synthetic strategy to triazole derivatives structurally related to this compound.

Summary Table of Preparation Methods

| Aspect | Description | Notes |

|---|---|---|

| Precursor synthesis | Substituted hydrazines or amidines with ethyl and methyl groups | Essential for selective substitution |

| Cyclization | Heating under reflux in solvents like ethanol or DMF | Forms the 1,2,4-triazole ring |

| Coupling | Nucleophilic substitution with 2-methylaniline | May require base catalyst |

| Purification | Chromatography or recrystallization | Ensures compound purity |

| Characterization | NMR (1H, 13C), Mass spectrometry | Confirms structure |

Research Findings and Practical Considerations

The cyclization step is critical and often the rate-determining step; optimization of temperature and solvent is necessary for high yield.

Substituent effects (ethyl and methyl groups) influence the reactivity and stability of intermediates.

Purification techniques must be carefully selected to remove closely related impurities.

The synthetic route allows for modification at the triazole ring or aniline moiety, facilitating the design of analogues for biological activity screening.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Oxidation Products: Oxides or hydroxyl derivatives.

Reduction Products: Amines or other reduced forms.

Substitution Products: Various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A meaningful comparison would require data on:

- Structural analogs (e.g., triazole derivatives with varying substituents).

- Physicochemical properties (e.g., solubility, stability).

- Biological activity (e.g., IC50 values, toxicity profiles).

For example:

- mentions phenolic compounds in culinary contexts, which are unrelated to the target molecule .

- Other sources focus on academic platforms (ResearchGate, SCImago) or non-chemical topics .

Limitations of the Evidence

The absence of relevant chemical data in the provided materials precludes a detailed comparison. For instance:

Recommendations for Further Research

To address the question effectively, consult:

- Chemical databases : SciFinder, Reaxys, or PubChem for structural and activity data.

- Specialized literature : Journals like Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters.

- Crystallographic studies : Use SHELX or ORTEP to analyze the compound’s crystal structure if synthesized .

Biologische Aktivität

The compound 5-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline , a derivative of triazole, has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C11H15N5

- Molecular Weight : 217.27 g/mol

- CAS Number : 1228013-15-7

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of triazole derivatives on different cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The results indicated:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 12.50 |

| This compound | SF-268 | 42.30 |

| This compound | NCI-H460 | 26.00 |

These findings suggest that the compound exhibits selective cytotoxicity against specific cancer types.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research has shown that derivatives can inhibit the growth of various bacteria and fungi.

Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Aspergillus niger | 64 µg/mL |

These results indicate that the compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

The biological activity of This compound is thought to be mediated through various mechanisms:

- Inhibition of Enzyme Activity : The triazole moiety can interfere with enzyme functions critical for cell survival in pathogens.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

- Disruption of Membrane Integrity : The compound's interaction with microbial membranes can compromise their integrity.

Q & A

Q. What are the recommended synthetic routes for 5-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline, and how can purity be validated?

The synthesis typically involves multi-step reactions starting from substituted aniline and triazole precursors. A common approach includes:

- Step 1 : Cyclocondensation of thiosemicarbazide derivatives with ketones to form the 1,2,4-triazole core.

- Step 2 : Alkylation or arylation to introduce the ethyl and methyl substituents on the triazole ring.

- Step 3 : Coupling the triazole intermediate with 2-methylaniline via Ullmann or Buchwald-Hartwig amination .

Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) ensures molecular weight accuracy .

Q. How can the crystal structure of this compound be determined, and which software tools are suitable for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ direct methods via SHELXS or charge-flipping algorithms.

- Refinement : Iterative cycles using SHELXL to model anisotropic displacement parameters and hydrogen bonding. ORTEP-3 or WinGX generates thermal ellipsoid plots for visualization .

Advanced Questions

Q. What experimental strategies resolve contradictions in reported biological activities of triazole-aniline derivatives?

Discrepancies often arise from substituent effects or assay conditions. Mitigation strategies:

- Control Experiments : Compare activities of analogs (e.g., 5-chloro vs. 5-methyl derivatives) under identical assay conditions .

- Structural Profiling : Use SCXRD to correlate bioactivity with conformational flexibility (e.g., triazole ring planarity) .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies to distinguish true activity from assay artifacts .

Q. How can computational modeling predict the interaction of this compound with enzymatic targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cytochrome P450 or kinases). Focus on hydrogen bonding between the aniline NH and catalytic residues.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics: RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

- SAR Analysis : Compare electrostatic potential maps (Gaussian 09) of substituents to optimize binding affinity .

Q. What methodologies elucidate the compound’s stability under varying pH and temperature conditions?

- Forced Degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hrs) and analyze degradation products via LC-MS.

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for triazoles).

- Kinetic Stability : Monitor hydrolysis rates via UV-Vis spectroscopy at λ_max = 280 nm in buffers (pH 1–13) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.